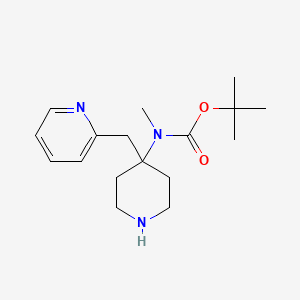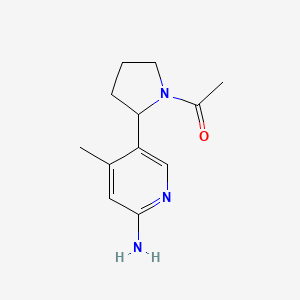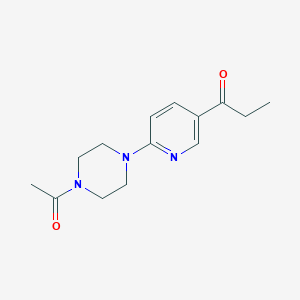
1-(2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone is a complex organic compound that features a piperazine ring, a pyridine ring, and a piperidine ring
Méthodes De Préparation
The synthesis of 1-(2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: Starting with 4-methylpiperazine, the compound is reacted with a suitable reagent to introduce the ethanone group.
Formation of the Pyridine Ring: The pyridine ring is synthesized separately and then coupled with the piperazine derivative.
Formation of the Piperidine Ring: The piperidine ring is introduced in the final step, often through a cyclization reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine rings.
Common reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar compounds include:
2-(4-Methylpiperazin-1-yl)ethan-1-amine: This compound shares the piperazine ring but lacks the pyridine and piperidine rings.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: This compound has a similar structure but includes additional functional groups.
The uniqueness of 1-(2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone lies in its specific combination of rings and functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H26N4O |
|---|---|
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
1-[2-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C17H26N4O/c1-14(22)21-9-4-3-7-16(21)15-6-5-8-18-17(15)20-12-10-19(2)11-13-20/h5-6,8,16H,3-4,7,9-13H2,1-2H3 |
Clé InChI |
OYZQVCOLQPACDJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCCCC1C2=C(N=CC=C2)N3CCN(CC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetonitrile](/img/structure/B11800728.png)


![1-Cyclobutyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B11800743.png)


![5-(Hydroxymethyl)-3,7-dimethylisoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B11800770.png)



![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N,3-dimethylbutanamide](/img/structure/B11800798.png)



